

# Application Note: Quantification of Lesinurad in Human Plasma using HPLC

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#### **Abstract**

This application note describes two robust and reliable high-performance liquid chromatography (HPLC) methods for the quantification of **Lesinurad** in human plasma samples. The primary method utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for high sensitivity and selectivity, making it suitable for pharmacokinetic studies requiring low limits of quantification. A second, more accessible method using HPLC with fluorescence detection is also presented, offering a reliable alternative for routine analysis. Detailed protocols for sample preparation, chromatographic conditions, and method validation are provided to aid researchers, scientists, and drug development professionals in the accurate measurement of **Lesinurad** concentrations in a laboratory setting.

#### Introduction

**Lesinurad** is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter in the kidneys, thereby increasing uric acid excretion and lowering serum uric acid levels.[1] It is indicated for the treatment of hyperuricemia associated with gout, in combination with a xanthine oxidase inhibitor.[2] Accurate quantification of **Lesinurad** in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring. This document provides detailed methodologies for the analysis of **Lesinurad** in human plasma using two distinct HPLC-based techniques.



**Chemical Information** 

Compound	Chemical Name	Molecular Formula	Molecular Weight ( g/mol )
Lesinurad	2-((5-bromo-4-(4- cyclopropylnaphthalen -1-yl)-4H-1,2,4-triazol- 3-yl)thio)acetic acid	C17H14BrN3O2S	404.28
Diazepam (Internal Standard for UHPLC- MS/MS)	7-chloro-1,3-dihydro- 1-methyl-5-phenyl-2H- 1,4-benzodiazepin-2- one	C16H13ClN2O	284.7
Diflunisal (Internal Standard for HPLC- Fluorescence)	5-(2,4- difluorophenyl)-2- hydroxybenzoic acid	C13H8F2O3	250.2

# Method 1: UHPLC-MS/MS for High-Sensitivity Quantification

This method is ideal for studies requiring low detection limits and high throughput.

### **Experimental Protocol**

- 1. Materials and Reagents
- Lesinurad analytical standard
- Diazepam (Internal Standard, IS)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- 2. Instrumentation

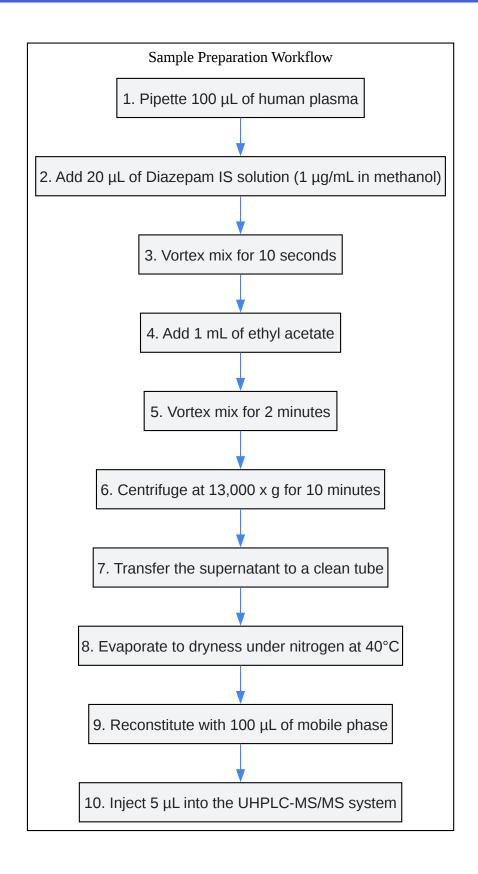
#### Methodological & Application





- UHPLC system (e.g., Agilent 1290 Infinity II LC System or equivalent)
- Triple quadrupole mass spectrometer (e.g., Agilent 6495C Triple Quadrupole LC/MS or equivalent)
- C18 analytical column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 μm)
- 3. Sample Preparation: Liquid-Liquid Extraction (LLE) A liquid-liquid extraction procedure is recommended for its high recovery and minimal matrix effects.[3]





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Caption: Liquid-liquid extraction workflow for plasma sample preparation.



#### 4. Chromatographic and Mass Spectrometric Conditions

Parameter	Condition
Column	Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 μm
Mobile Phase	A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient	30% B to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate	0.4 mL/min
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Lesinurad: m/z 404.0 → 221.0Diazepam (IS): m/z 285.1 → 193.1
Collision Energy	Optimized for specific instrument
Dwell Time	100 ms

## **Method Validation Summary**

The following table summarizes typical validation parameters for this method.



Parameter	Result
Linearity Range	1 - 2000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 12%
Accuracy (%RE)	Within ±15%
Recovery	> 90%
Matrix Effect	Minimal
Stability	Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C

## **Method 2: HPLC with Fluorescence Detection**

This method provides a cost-effective and accessible alternative to mass spectrometry, leveraging the native fluorescence of **Lesinurad**.

#### **Experimental Protocol**

- 1. Materials and Reagents
- Lesinurad analytical standard
- Diflunisal (Internal Standard, IS)
- HPLC-grade acetonitrile and water
- Potassium phosphate monobasic
- Orthophosphoric acid
- Human plasma (with anticoagulant, e.g., K2EDTA)
- 2. Instrumentation

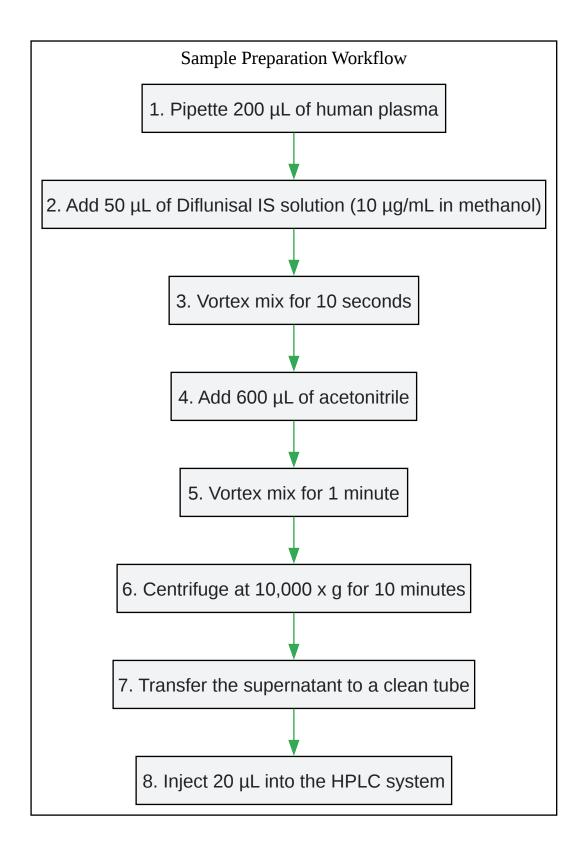
#### Methodological & Application





- HPLC system with a fluorescence detector (e.g., Agilent 1260 Infinity II LC System with FLD)
- C18 analytical column (e.g., Hypersil BDS C18, 4.6 x 250 mm, 5 μm)
- 3. Sample Preparation: Protein Precipitation Protein precipitation is a simple and effective method for sample clean-up for this analysis.[4]





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Caption: Protein precipitation workflow for plasma sample preparation.



#### 4. Chromatographic and Detection Conditions

Parameter	Condition
Column	Hypersil BDS C18, 4.6 x 250 mm, 5 μm
Mobile Phase	Acetonitrile : 30 mM Potassium Phosphate Buffer (pH 5.5) (32:68, v/v)
Flow Rate	1.0 mL/min
Column Temperature	40°C
Fluorescence Detection	Excitation: 288 nmEmission: 343 nm

#### **Method Validation Summary**

The following table summarizes typical validation parameters for the HPLC-Fluorescence method.

Parameter	Result
Linearity Range	50 - 700 ng/mL (r <sup>2</sup> > 0.99)[5]
Lower Limit of Quantification (LLOQ)	50 ng/mL[5]
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy (%RE)	Within ±15%
Recovery	> 85%
Stability	Stable under typical laboratory storage conditions

## **Data Analysis and Quantification**

For both methods, a calibration curve is constructed by plotting the peak area ratio of **Lesinurad** to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of  $1/x^2$  is typically used. The



concentration of **Lesinurad** in the quality control and unknown plasma samples is then calculated from the regression equation of the calibration curve.

#### Conclusion

The two methods presented provide reliable and accurate means for the quantification of **Lesinurad** in human plasma. The UHPLC-MS/MS method offers superior sensitivity and is recommended for pharmacokinetic studies with low expected concentrations. The HPLC-fluorescence method is a robust and accessible alternative suitable for a variety of research applications. The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

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